molecular formula C10H11ClO4S2 B2934365 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide CAS No. 134835-93-1

5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide

Cat. No.: B2934365
CAS No.: 134835-93-1
M. Wt: 294.76
InChI Key: MWNYXZMVXSBAOW-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide is an organosulfur compound characterized by the presence of a chlorophenyl group attached to a dithiane ring, which is further oxidized to form tetraoxide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide typically involves the reaction of 4-chlorobenzaldehyde with 1,3-propanedithiol in the presence of an acid catalyst to form the dithiane ring. This intermediate is then subjected to oxidation using oxidizing agents such as hydrogen peroxide or peracids to yield the tetraoxide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the tetraoxide back to the dithiane or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Dithiane derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to form specific interactions with these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromophenyl)-1,3-dithiane 1,1,3,3-tetraoxide
  • 5-(4-Methylphenyl)-1,3-dithiane 1,1,3,3-tetraoxide
  • 5-(4-Nitrophenyl)-1,3-dithiane 1,1,3,3-tetraoxide

Uniqueness

5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

5-(4-chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S2/c11-10-3-1-8(2-4-10)9-5-16(12,13)7-17(14,15)6-9/h1-4,9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNYXZMVXSBAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS(=O)(=O)CS1(=O)=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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